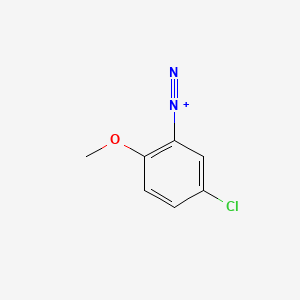

Benzenediazonium, 5-chloro-2-methoxy-

説明

BenchChem offers high-quality Benzenediazonium, 5-chloro-2-methoxy- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenediazonium, 5-chloro-2-methoxy- including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

5-chloro-2-methoxybenzenediazonium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN2O/c1-11-7-3-2-5(8)4-6(7)10-9/h2-4H,1H3/q+1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPBQZZUDIGHCEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)[N+]#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN2O+ | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3067497 | |

| Record name | Benzenediazonium, 5-chloro-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3067497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.59 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29684-42-2 | |

| Record name | 5-Chloro-2-methoxybenzenediazonium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29684-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenediazonium, 5-chloro-2-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029684422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenediazonium, 5-chloro-2-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenediazonium, 5-chloro-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3067497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-2-methoxybenzenediazonium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.240 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Stabilization of 5-Chloro-2-methoxybenzenediazonium Chloride: A Technical Guide

Executive Summary

5-Chloro-2-methoxybenzenediazonium chloride is a highly reactive electrophilic intermediate fundamentally significant in the synthesis of azo dyes, histological staining (commonly isolated as Fast Red RC Salt), and modern click chemistry[1]. Due to the diverse structural functionality of diazonium salts, this compound serves as a highly efficient azidoarene synthon for in-situ multi-step tandem click transformations[2]. However, the synthesis of this compound via the diazotization of 5-chloro-2-methoxyaniline requires stringent control of thermodynamic and kinetic parameters to prevent the decomposition of the diazonium ion and the formation of deleterious side products[3].

This whitepaper details the mechanistic causality, stoichiometric parameters, and a self-validating experimental protocol for the synthesis and stabilization of 5-chloro-2-methoxybenzenediazonium chloride.

Mechanistic Principles & Causality

The diazotization process involves the conversion of a primary aromatic amine (5-chloro-2-methoxyaniline) into a diazonium salt using nitrous acid ( HNO2 ) generated in situ from sodium nitrite ( NaNO2 ) and a strong mineral acid, typically hydrochloric acid ( HCl ).

Electrophilic Nitrosation

The true electrophile in this reaction is the nitrosonium ion ( NO+ ). The reaction requires a strongly acidic medium to protonate the in situ generated nitrous acid, facilitating the loss of water to yield NO+ . The nitrosonium ion then attacks the free electron pair of the amine, forming an N-nitrosoamine intermediate, which rapidly tautomerizes and loses a water molecule to yield the diazonium chloride[4].

Thermodynamic Control (0–5 °C)

Diazonium chlorides are thermodynamically unstable and highly sensitive to heat and light[5]. At elevated temperatures, the diazonium group is expelled as nitrogen gas ( N2 ), yielding a phenol derivative (5-chloro-2-methoxyphenol) via nucleophilic attack by water[4]. Maintaining the reaction strictly between 0 °C and 5 °C suppresses this degradation pathway[6].

Kinetic Control via Acid Excess

A minimum of 2.5 to 3.0 equivalents of strong acid is mandatory. The causality is threefold:

-

One equivalent protonates the amine to form the soluble amine hydrochloride salt.

-

One equivalent reacts with NaNO2 to generate HNO2 .

-

The excess maintains a low pH to ensure that no unprotonated free amine remains in the solution. If free amine is present, it will act as a nucleophile and couple with the newly formed diazonium salt, yielding an insoluble, unreactive diazoamino compound (triazene)[6].

Mechanistic pathway of 5-chloro-2-methoxyaniline diazotization via nitrosonium ion.

Quantitative Parameters & Stoichiometry

Precise stoichiometric ratios are critical to ensure complete conversion while preventing side reactions. The following table outlines the standardized equivalents required for this synthesis.

Table 1: Quantitative Stoichiometry and Reagent Roles

| Reagent | Equivalents | Function / Causality |

| 5-Chloro-2-methoxyaniline | 1.00 | Substrate; primary aromatic amine precursor. |

| Hydrochloric Acid (37%) | 3.00 - 4.00 | Solubilizes amine, generates NO+ , suppresses triazene formation. |

| Sodium Nitrite ( NaNO2 ) | 1.05 | Nitrosating agent source; slight excess ensures complete conversion. |

| Sulfamic Acid | 0.05 - 0.10 | Quenching agent; removes unreacted HNO2 to prevent downstream side-reactions[6]. |

| Zinc Chloride ( ZnCl2 ) | 0.50 | Stabilizing agent; forms the stable hemi-zinc chloride double salt[5]. |

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Each critical phase includes a physical or chemical checkpoint to ensure the reaction is proceeding correctly before advancing to the next step.

Step 1: Amine Solubilization

-

Suspend 1.0 equivalent of 5-chloro-2-methoxyaniline in distilled water (approx. 10 mL/g of amine).

-

Slowly add 3.0 equivalents of concentrated HCl (37%) under continuous mechanical stirring.

-

Validation Checkpoint: Observe the solution. The initially insoluble amine must transition into a clear or slightly turbid homogeneous solution, confirming the formation of the soluble amine hydrochloride salt.

-

Submerge the reaction vessel in an ice-salt bath and cool the mixture to an internal temperature of 0–5 °C[6].

Step 2: Nitrosation

-

Prepare a 25% w/v aqueous solution of NaNO2 (1.05 equivalents).

-

Add the NaNO2 solution dropwise to the chilled amine hydrochloride solution.

-

Causality: The reaction is highly exothermic. Dropwise addition prevents localized temperature spikes that would degrade the product into a phenol. Maintain the internal temperature strictly below 5 °C.

Step 3: Reaction Monitoring & Validation

-

Allow the mixture to stir for 30–40 minutes at 0–5 °C[6].

-

Validation Checkpoint: Perform a starch-iodide paper test by spotting a drop of the reaction mixture onto the paper. An immediate blue-black color confirms the presence of excess nitrous acid, which logically dictates that the amine substrate has been fully consumed[6]. If the test is negative, add a fractional amount of NaNO2 and stir for an additional 10 minutes.

Step 4: Quenching

-

Once complete conversion is verified, add solid sulfamic acid in small portions to the reaction mixture[6].

-

Causality: Residual HNO2 can cause oxidative degradation or interfere with subsequent coupling reactions (e.g., diazo coupling or azide formation)[7].

-

Validation Checkpoint: Continue adding sulfamic acid until the starch-iodide test yields a negative result (no color change).

Step 5: Isolation and Stabilization (Fast Red RC Salt)

Bare diazonium chlorides are highly unstable and can be explosive when isolated in their dry state. Therefore, they are typically complexed to enhance stability[5].

-

Add a concentrated aqueous solution of ZnCl2 (0.5 equivalents) to the quenched diazonium solution.

-

Add sodium chloride (NaCl) to the mixture to "salt out" the product.

-

The 5-chloro-2-methoxybenzenediazonium chloride hemi(zinc chloride) salt (Fast Red RC Salt) will precipitate as a light yellow to yellow amorphous powder[1][5].

-

Isolate the product via vacuum filtration, wash with ice-cold brine, and dry under vacuum at room temperature.

Step-by-step experimental workflow and validation for Fast Red RC Salt synthesis.

References[2] Fast dye salts provide fast access to azidoarene synthons in multi-step one-pot tandem click transformations - PMC - nih.gov

URL:[7] NON-MIGRATING MEALLIZED DISAZO GREEN SHADE YELLOW PIGMENT - Patent 1668080 - EPO - epo.org URL:[5] CAS 68025-25-2: Benzenediazonium, 5-chloro-2-methoxy-, chl… - CymitQuimica - cymitquimica.com URL:[1] Fast Red RC Salt - Chem-Impex - chemimpex.com URL:[6] Synthesis and Application of Disazo Dyes Derived from 2-amino-5-mercapto-1,3, 4-thiadiazole and 2-chloroaniline on Acrylic Fabric and Nylon 66 Fabric - Science Alert - scialert.net URL:[3] Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene | Organic Process Research & Development - ACS Publications - acs.org URL:[4] WO2015095284A1 - Processes for the diazotization of 2,5-dichloroanilines - Google Patents - google.com URL:

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Fast dye salts provide fast access to azidoarene synthons in multi-step one-pot tandem click transformations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. WO2015095284A1 - Processes for the diazotization of 2,5-dichloroanilines - Google Patents [patents.google.com]

- 5. CAS 68025-25-2: Benzenediazonium, 5-chloro-2-methoxy-, chl… [cymitquimica.com]

- 6. scialert.net [scialert.net]

- 7. NON-MIGRATING MEALLIZED DISAZO GREEN SHADE YELLOW PIGMENT - Patent 1668080 [data.epo.org]

5-chloro-2-methoxybenzenediazonium chloride stability and decomposition

An In-depth Technical Guide to the Stability and Decomposition of 5-chloro-2-methoxybenzenediazonium chloride

Abstract

5-chloro-2-methoxybenzenediazonium chloride, a key intermediate in organic synthesis, particularly for azo dyes, possesses inherent instability that necessitates a thorough understanding for safe and efficient handling. This guide provides a comprehensive analysis of the factors governing its stability and the mechanisms driving its decomposition. We will explore the influence of temperature, pH, light, and the chemical environment on the molecule's integrity. The primary decomposition pathways—heterolytic (ionic) and homolytic (radical) dediazoniation—are detailed, along with the resulting products. Furthermore, this document outlines field-proven methodologies, such as Differential Scanning Calorimetry (DSC), for quantitatively assessing thermal hazards and provides essential protocols for safe laboratory practice. This guide is intended for researchers, chemists, and drug development professionals who utilize this versatile yet hazardous reagent.

Introduction: The Duality of Diazonium Salts

Arenediazonium salts are a cornerstone of synthetic organic chemistry, prized for the remarkable versatility of the diazonium group (-N₂⁺). This functional group is an exceptional leaving group, readily displaced by a wide array of nucleophiles to release dinitrogen (N₂), one of the most stable molecules in nature.[1] This thermodynamic driving force is the source of both the synthetic utility and the inherent hazard of diazonium salts.

5-chloro-2-methoxybenzenediazonium chloride (CAS No. 93-34-5) exemplifies this duality.[2][3] Also known as Fast Red RC, it is a critical precursor in the manufacturing of azo dyes and pigments.[2] Its aromatic ring is substituted with a chloro group, which is electron-withdrawing, and a methoxy group, which is electron-donating. This substitution pattern influences the electronic properties and, consequently, the stability and reactivity of the diazonium cation. Understanding these properties is not merely academic; it is paramount for process safety, reaction optimization, and achieving desired product yields.

The Foundation of Stability: Key Influencing Factors

The stability of any arenediazonium salt, including 5-chloro-2-methoxybenzenediazonium chloride, is a delicate balance dictated by several environmental and structural factors.

-

Temperature: This is the most critical factor. The decomposition of diazonium salts is highly temperature-dependent.[1][4] Diazotization reactions are almost universally conducted at low temperatures (0-5°C) in an ice bath to suppress the rapid decomposition that occurs at ambient temperatures.[5][6] The thermal instability and the large volume of nitrogen gas evolved upon decomposition present significant risks for industrial-scale syntheses.[7][8]

-

Counter-Ion and Physical State: The nature of the counter-anion significantly impacts the stability of the solid salt. Simple chloride salts are notoriously unstable and are often explosive when isolated in a dry state.[1] For this reason, they are typically generated and used in situ without isolation.[1] To improve stability for storage or handling, diazonium cations are often precipitated with anions like tetrafluoroborate (BF₄⁻), which form more stable, isolable salts.[1][7][8] Another common industrial practice is the formation of double salts, for instance, by complexation with zinc chloride, which significantly enhances stability.[1][9][10]

-

pH and Solvent: Arenediazonium salts are most stable in acidic solutions.[1] The acid prevents the formation of diazohydroxides (Ar-N=N-OH) and highly unstable diazoates (Ar-N=N-O⁻) under neutral or basic conditions, which can lead to unwanted side reactions or explosive decomposition.[11][12] The choice of solvent can also influence the decomposition pathway, with protic or nucleophilic solvents potentially participating in the reaction.[13][14][15]

-

Light Exposure: Many diazonium salts are photosensitive and can undergo photolytic decomposition upon exposure to UV or even visible light.[1][16][17] This process often generates similar intermediates (aryl cations) as thermal decomposition.[13]

-

Impurities: The presence of transition metal impurities, such as copper, can catalyze the decomposition of diazonium salts, often promoting radical pathways.[1][12]

Decomposition Mechanisms of 5-chloro-2-methoxybenzenediazonium chloride

The decomposition of 5-chloro-2-methoxybenzenediazonium chloride primarily proceeds via the loss of dinitrogen gas (dediazoniation). This can occur through two principal mechanistic pathways, often competing, depending on the reaction conditions.

Heterolytic Dediazoniation (Sₙ1-type Pathway)

Under many thermal and photolytic conditions, particularly in polar solvents, the C-N bond cleaves heterolytically.[13][18] This generates a highly reactive and unstable 5-chloro-2-methoxyphenyl cation and a molecule of nitrogen gas. The aryl cation is then rapidly quenched by any available nucleophile in the reaction medium.

-

Causality: The formation of the extremely stable N₂ molecule provides a strong thermodynamic driving force for this pathway. In aqueous acidic solution, the most abundant nucleophile is water, leading to the formation of 5-chloro-2-methoxyphenol. If the reaction is performed in an alcohol (e.g., methanol), the corresponding aryl ether (2-chloro-1,4-dimethoxybenzene) will be formed.[14] The chloride counter-ion can also act as a nucleophile, yielding 1,4-dichloro-2-methoxybenzene.

Caption: Heterolytic pathway via an aryl cation intermediate.

Homolytic Dediazoniation (Radical Pathway)

Alternatively, decomposition can be initiated by a single-electron transfer (SET) to the diazonium ion, leading to homolytic cleavage of the C-N bond.[13] This generates a 5-chloro-2-methoxyphenyl radical (Ar•) and nitrogen gas. This pathway is often promoted by reducing agents (e.g., certain alcohols, phosphites) or transition metal catalysts (e.g., Cu⁺ in the Sandmeyer reaction).[13][19][20]

-

Causality: The aryl radical is a highly reactive intermediate that can participate in a variety of subsequent reactions. A common outcome is hydrogen atom abstraction from the solvent or another component in the reaction mixture, resulting in hydrodediazoniation (replacement of the -N₂⁺ group with -H) to form 4-chloroanisole. This pathway explains the formation of reduction byproducts often seen in diazonium chemistry.

Caption: Homolytic pathway via an aryl radical intermediate.

Quantitative Stability Assessment: Thermal Hazard Analysis

To move beyond qualitative descriptions, quantitative techniques are essential for assessing the thermal stability and potential hazards of diazonium salts. Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical method for this purpose.[4][7][21]

-

Principle of DSC: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. When the sample undergoes an exothermic process, such as decomposition, it releases heat, which is detected as a positive peak in the DSC thermogram. The data obtained can be used to determine the onset temperature of decomposition (Tₒₙₛₑₜ) and the total energy released (enthalpy of decomposition, ΔHₑₓₒ).

Table 1: Representative Thermal Decomposition Data for Arenediazonium Salts

| Compound Type | Onset Decomposition Temp. (°C) | Decomposition Enthalpy (J/g) | Notes |

| Typical Arenediazonium Salts | 90 - 150 | 100 - 300 | The majority of salts fall in this range.[22] |

| Unstable Salts (e.g., heteroaromatic) | 30 - 90 | > 700 | Can be highly hazardous with low onset temperatures.[22] |

| p-Nitro-substituted Salt | 150 | > 741 | Electron-withdrawing groups can increase thermal stability but may lead to more energetic decomposition.[7][8] |

| p-Methoxy-substituted Salt | 140 | - | Electron-donating groups can sometimes lower the decomposition temperature compared to unsubstituted analogues.[7][8] |

Note: Data is generalized from studies on various arenediazonium salts and serves to illustrate typical ranges.[7][8][22] Specific values for 5-chloro-2-methoxybenzenediazonium chloride would require dedicated experimental measurement.

Experimental Protocol: DSC Analysis of a Diazonium Salt

This protocol provides a self-validating system for assessing thermal hazards.

-

Strict Safety Precautions: All handling of isolated diazonium salts must be done behind a blast shield with appropriate personal protective equipment (PPE), including face shield, leather gloves, and a blast-resistant lab coat. Only handle milligram quantities (<10 mg).

-

Sample Preparation: Accurately weigh 1-3 mg of the stabilized diazonium salt (e.g., the zinc chloride double salt) into a hermetically sealed aluminum DSC pan. The use of a sealed pan is critical to contain any pressure generated from N₂ evolution and prevent evaporation.

-

Instrument Setup:

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Set the temperature program to ramp from ambient temperature (e.g., 25°C) to a temperature well beyond the expected decomposition (e.g., 250°C).

-

Select a constant heating rate, typically 5-10°C/min. A slower rate provides better resolution but may lower the observed onset temperature.

-

Maintain an inert atmosphere (e.g., nitrogen flow) to prevent oxidative side reactions.

-

-

Data Acquisition: Initiate the temperature program and record the heat flow as a function of temperature.

-

Data Analysis and Interpretation:

-

Identify the onset temperature (Tₒₙₛₑₜ) of the first major exothermic peak. This represents the temperature at which decomposition begins and is a critical parameter for defining safe operating limits.

-

Integrate the area under the exothermic peak to calculate the enthalpy of decomposition (ΔHₑₓₒ). A large enthalpy indicates a highly energetic and potentially explosive decomposition.

-

Caption: Workflow for assessing thermal stability using DSC.

Field-Proven Insights: Safe Handling and Storage

Given its reactivity, adherence to strict safety protocols is non-negotiable.

-

Prioritize In Situ Use: The safest and most common practice is to generate 5-chloro-2-methoxybenzenediazonium chloride in solution at 0-5°C and use it immediately in the subsequent reaction step without isolation.[1]

-

Temperature Control is Paramount: Never allow the reaction mixture to warm above 5-10°C. Ensure robust cooling and monitoring throughout the process. Runaway exothermic decomposition can occur if cooling fails.[6]

-

Avoid Isolation of Chloride Salts: Do not attempt to isolate the unstabilized chloride salt in solid form. It is shock-sensitive and poses a severe explosion risk.[1][7][12]

-

Using Stabilized Salts: If a solid form is required, use a commercially available stabilized form, such as the zinc chloride double salt (Fast Red RC Salt).[9][10] Even when using stabilized salts, handle them with care. Do not grind, subject to shock, or heat them unnecessarily.[12]

-

Storage Conditions: Store stabilized salts in a cool, dark, and dry environment, away from heat sources, light, and incompatible materials like bases or transition metals.[12]

Conclusion

5-chloro-2-methoxybenzenediazonium chloride is a potent synthetic intermediate whose utility is intrinsically linked to its reactive nature. Its stability is critically dependent on maintaining low temperatures and acidic conditions. Decomposition proceeds through well-defined heterolytic and homolytic pathways, the prevalence of which can be influenced by the reaction environment. For any application involving this compound, particularly at scale, a quantitative thermal hazard assessment using techniques like DSC is essential for defining safe operating parameters. By synthesizing a deep mechanistic understanding with rigorous, field-proven safety protocols, researchers can confidently and safely harness the synthetic power of this valuable reagent.

References

- Canning, P. S. J., Maskill, H., McCrudden, K., & Sexton, B. (2001). A Product Analytical Study of the Thermal and Photolytic Decomposition of Some Arenediazonium Salts in Solution. University of Newcastle.

- de Souza, J. M., et al. (n.d.).

-

Anonymous. (n.d.). Thermal Decomposition of Arenediazonium Ions. Scribd. [Link]

-

Wolter, M. (2006). Aryl Ethers from Arenediazonium Tetrafluoroborate Salts: from Neat Reactions to Solvent-mediated Effects. UNI ScholarWorks. [Link]

-

Chemsrc. (2025). 5-chloro-2-methoxybenzenediazonium chloride. Chemsrc. [Link]

-

Yasui, S., Fujii, M., Kawano, C., Nishimura, Y., & Shioji, K. (1998). Mechanism of dediazoniation of arenediazonium salts with triphenylphosphine and trialkyl phosphites. Generation of cation radicals from trivalent phosphorus compounds and their reactions. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Lumen Learning. (n.d.). Reactions involving arenediazonium salts. Organic Chemistry II. [Link]

-

PubChem. (n.d.). Benzenediazonium, 5-chloro-2-methoxy-, chloride (1:1). National Center for Biotechnology Information. [Link]

-

Ashenhurst, J. (2018). Diazonium Salts From Amines, And Reactions Of Diazonium Salts. Master Organic Chemistry. [Link]

-

Schotten, C., et al. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development, 24(6), 945–953. [Link]

-

NextSDS. (n.d.). 5-chloro-2-methoxybenzenediazonium — Chemical Substance Information. NextSDS. [Link]

-

Pazo-Llorente, R., et al. (2022). Effects of Electrolytes on the Dediazoniation of Aryldiazonium Ions in Acidic MeOH/H2O Mixtures. Molecules, 27(4), 1324. [Link]

-

Griffiths, J., & Ruff, J. (1978). The Photolysis of Arenediazonium Salts in Solutions and Films: Quantum Efficiencies and Reactive Intermediates. The Journal of Photographic Science, 26(5), 197-203. [Link]

-

Wang, Y., et al. (2024). Research on the decomposition kinetics and thermal hazards of aniline diazonium salt. ResearchGate. [Link]

-

U.S. Environmental Protection Agency. (2023). Benzenediazonium, 5-chloro-2-methoxy-, chloride (1:1). Substance Registry Services. [Link]

-

Schotten, C., et al. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. ResearchGate. [Link]

-

Gryglewicz, G., & Gryglewicz, S. (2023). Catalyst Design through Grafting of Diazonium Salts—A Critical Review on Catalyst Stability. Catalysts, 13(8), 1192. [Link]

-

Schotten, C., et al. (n.d.). Comparison of the thermal stability of diazonium salts and their corresponding triazenes. White Rose Research Online. [Link]

-

Lu, Z., et al. (2025). Reaction mechanism and thermal hazard assessment of diazotization for 2-aminonaphthalene-1,5-disulfonic acid (2-ANDSA). Emergency Management Science and Technology, 5, e012. [Link]

-

Bonafoux, D., et al. (2010). Photochemical Schiemann Reaction in Ionic Liquids. Molecules, 15(11), 8048–8055. [Link]

- Gerber, A. J. (1983). Stabilization of diazonium salt solutions.

-

DeTar, D. F., & Kosuge, T. (1958). Mechanisms of Diazonium Salt Reactions. VI. The Reactions of Diazonium Salts with Alcohols under Acidic Conditions; Evidence for Hydride Transfer. Journal of the American Chemical Society, 80(22), 6072–6077. [Link]

-

Hersey, R. (n.d.). Stabilisation of diazo compounds used in lithographic systems. Sheffield Hallam University Research Archive. [Link]

-

NPTEL. (n.d.). Lecture 16 Aromatic Diazonium Salts. NPTEL. [Link]

-

Zhang, Z., et al. (2018). Gold Redox Catalysis through Base Initiated Diazonium Decomposition toward Alkene, Alkyne and Allene Activation. Angewandte Chemie International Edition, 57(40), 13323-13327. [Link]

-

Altmann, L.-M., et al. (2020). Decomposition of the diazonium salt 1 a upon irradiation at 450–475 nm. ResearchGate. [Link]

-

Bräse, S., & Tölle, N. (2007). Product Class 7: Diazonium Compounds. Science of Synthesis, 31a, 187-238. [Link]

-

Strieth-Kalthoff, F., et al. (2022). Photochemical Sandmeyer-type Halogenation of Arenediazonium Salts. Chemistry – A European Journal, 28(4), e202103860. [Link]

-

Anonymous. (n.d.). Supporting Information. Wiley Online Library. [Link]

-

PubChem. (n.d.). Benzenediazonium, 5-chloro-2-methoxy-, chloride, compd. with zinc chloride (ZnCl2) (1:1:?). National Center for Biotechnology Information. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. CAS#:93-34-5 | 5-chloro-2-methoxybenzenediazonium chloride | Chemsrc [chemsrc.com]

- 3. Benzenediazonium, 5-chloro-2-methoxy-, chloride (1:1) | C7H6Cl2N2O | CID 66730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 17.3. Reactions involving arenediazonium salts | Organic Chemistry II [courses.lumenlearning.com]

- 6. maxapress.com [maxapress.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 9. CAS 68025-25-2: Benzenediazonium, 5-chloro-2-methoxy-, chl… [cymitquimica.com]

- 10. Benzenediazonium, 5-chloro-2-methoxy-, chloride, compd. with zinc chloride (ZnCl2) (1:1:?) | C7H6Cl4N2OZn | CID 106388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. scholarworks.uni.edu [scholarworks.uni.edu]

- 15. Photochemical Schiemann Reaction in Ionic Liquids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

- 17. researchgate.net [researchgate.net]

- 18. scribd.com [scribd.com]

- 19. Mechanism of dediazoniation of arenediazonium salts with triphenylphosphine and trialkyl phosphites. Generation of cation radicals from trivalent phosphorus compounds and their reactions - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. researchgate.net [researchgate.net]

- 22. chemrxiv.org [chemrxiv.org]

An In-depth Technical Guide to the Solubility of 5-Chloro-2-Methoxybenzenediazonium Salts

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 5-chloro-2-methoxybenzenediazonium salts, crucial intermediates in organic synthesis, particularly in the development of pharmaceuticals and chromogenic substrates. This document delves into the theoretical underpinnings of their solubility, the significant influence of counter-ions, and the practical aspects of their handling and dissolution in various solvents. Detailed experimental protocols for solubility determination and quantitative analysis are provided to equip researchers with the necessary tools for the effective use of these versatile compounds.

Introduction: The Significance of 5-Chloro-2-Methoxybenzenediazonium Salts

5-Chloro-2-methoxybenzenediazonium salts are highly reactive aromatic diazonium compounds. Their utility stems from the excellent leaving group ability of the diazonium moiety (N₂), which can be readily displaced by a wide range of nucleophiles. This reactivity allows for the introduction of various functional groups onto the benzene ring, a cornerstone of modern synthetic chemistry.

The subject of this guide, the 5-chloro-2-methoxy substituted benzenediazonium cation, is of particular interest in the synthesis of azo dyes and as a key building block in the creation of complex organic molecules.[1] A commercially available form of this diazonium salt is often stabilized as a zinc chloride double salt, commonly known as "Fast Red RC Salt".[1] Understanding the solubility of these salts is paramount for their effective use in solution-phase reactions, ensuring optimal reaction kinetics, and facilitating product purification.

Theoretical Framework of Solubility

The solubility of an ionic compound like a 5-chloro-2-methoxybenzenediazonium salt is governed by the interplay of lattice energy and the solvation energy of its constituent ions. For dissolution to occur, the energy released upon solvation of the cation and anion must overcome the energy required to break apart the crystal lattice.

Several factors influence this delicate balance:

-

Solvent Polarity: As ionic compounds, diazonium salts are generally more soluble in polar solvents that can effectively solvate the cation and anion.[2][3] Water, with its high dielectric constant and ability to form hydrogen bonds, is a good solvent for many simple diazonium chlorides.[2]

-

Counter-Ion: The nature of the anion (X⁻) plays a critical role in both the stability and solubility of the diazonium salt.[2][4]

-

Chlorides (Cl⁻): Often highly soluble in water but can be less stable, especially at elevated temperatures.[2]

-

Tetrafluoroborates (BF₄⁻): Generally more thermally stable and less water-soluble than their chloride counterparts.[2][4] This reduced water solubility can be advantageous for isolation and handling. Their solubility in organic solvents is often higher than that of chlorides.

-

Tosylates (CH₃C₆H₄SO₃⁻): Known to form stable, crystalline salts that exhibit good solubility in a range of organic solvents.

-

-

Substituents on the Aromatic Ring: The chloro and methoxy groups on the benzene ring influence the electron distribution and overall polarity of the cation, which in turn affects its interaction with solvent molecules.

The Impact of the Counter-Ion on Solubility: A Comparative Overview

The choice of the counter-ion is a critical experimental decision that directly impacts the solubility profile of the 5-chloro-2-methoxybenzenediazonium salt. This choice dictates not only which solvents are viable for a given reaction but also the stability of the diazonium salt in solution.

| Counter-Ion | General Solubility Profile | Stability |

| Chloride (Cl⁻) | Generally soluble in water and polar protic solvents.[2] | Less stable, particularly in solution and when heated.[2] |

| Tetrafluoroborate (BF₄⁻) | Lower solubility in water, but often soluble in polar aprotic solvents like acetonitrile, DMF, and DMSO.[5] | Significantly more stable than the chloride salt, allowing for isolation and storage.[4] |

| Zinc Chloride Double Salt | A stabilized form, often with moderate water solubility (e.g., Fast Red RC salt is reported to have a solubility of 1 mg/mL in water).[1][6] | Enhanced stability compared to the simple chloride salt.[6] |

Note: The qualitative solubility data presented here is based on general principles of diazonium salt chemistry and information available for analogous compounds. Specific quantitative data for 5-chloro-2-methoxybenzenediazonium salts is not extensively reported in the literature, underscoring the importance of the experimental determination outlined in this guide.

Experimental Determination of Solubility: A Validated Protocol

Due to the inherent reactivity of diazonium salts, determining their solubility requires careful execution to ensure accuracy and safety. The following protocol is a robust, self-validating system for the gravimetric determination of the solubility of 5-chloro-2-methoxybenzenediazonium salts.

Materials and Equipment

-

5-Chloro-2-methoxybenzenediazonium salt (chloride, tetrafluoroborate, or stabilized form)

-

Selected solvents (e.g., Water, Methanol, Ethanol, Acetonitrile, DMF, DMSO)

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Thermostatically controlled water bath or heating block

-

Analytical balance (4-decimal place)

-

Glass funnels and filter paper (or syringe filters)

-

Pipettes

-

Evaporating dishes or pre-weighed vials

Step-by-Step Gravimetric Method

-

Preparation of Saturated Solution:

-

Accurately weigh approximately 100 mg of the 5-chloro-2-methoxybenzenediazonium salt into a vial.

-

Add a small volume (e.g., 1 mL) of the chosen solvent to the vial.

-

Cap the vial tightly and place it in a thermostatically controlled environment (e.g., a 25 °C water bath).

-

Stir the mixture vigorously for a set period (e.g., 24 hours) to ensure equilibrium is reached. It is crucial to observe that undissolved solid remains to confirm saturation.

-

-

Isolation of a Saturated Aliquot:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a known volume (e.g., 0.5 mL) of the clear supernatant using a pre-warmed or pre-cooled pipette to match the equilibration temperature. This prevents premature crystallization or dissolution.

-

Filter the aliquot through a syringe filter to remove any remaining solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered aliquot to a pre-weighed evaporating dish or vial.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a low temperature to prevent decomposition of the diazonium salt.

-

Once the solvent is completely removed, re-weigh the dish or vial. The difference in weight corresponds to the mass of the dissolved diazonium salt.

-

-

Calculation of Solubility:

-

Solubility (g/L) = (Mass of dissolved salt (g) / Volume of aliquot (L))

-

Self-Validation and Controls

-

Equilibrium Confirmation: To validate that equilibrium has been reached, take samples at different time points (e.g., 12, 24, and 36 hours) and analyze their concentration. Consistent results indicate that equilibrium has been achieved.

-

Temperature Control: Maintain a constant temperature throughout the experiment, as solubility is highly temperature-dependent.

-

Purity of the Salt: The purity of the 5-chloro-2-methoxybenzenediazonium salt should be confirmed before the experiment using appropriate analytical techniques.

Quantitative Analysis by UV-Vis Spectrophotometry

UV-Vis spectrophotometry provides a rapid and accurate method for quantifying the concentration of dissolved 5-chloro-2-methoxybenzenediazonium salts, which is essential for solubility determination and reaction monitoring.

Principle

Aromatic diazonium salts exhibit strong absorption in the UV region of the electromagnetic spectrum due to the π-system of the aromatic ring conjugated with the diazonium group. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the analyte.

Experimental Protocol

-

Determination of λmax:

-

Prepare a dilute solution of the 5-chloro-2-methoxybenzenediazonium salt in the solvent of interest.

-

Scan the solution using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

-

-

Preparation of a Calibration Curve:

-

Prepare a series of standard solutions of the diazonium salt of known concentrations in the chosen solvent.

-

Measure the absorbance of each standard at the predetermined λmax.

-

Plot a graph of absorbance versus concentration. A linear relationship should be observed.

-

-

Quantification of Unknown Samples:

-

Measure the absorbance of the unknown sample solution at λmax.

-

Use the equation of the line from the calibration curve to determine the concentration of the diazonium salt in the unknown sample.

-

Visualization of Key Concepts

Factors Influencing Solubility

Caption: Factors influencing the solubility of 5-chloro-2-methoxybenzenediazonium salts.

Experimental Workflow for Solubility Determination

Caption: Gravimetric method for determining the solubility of diazonium salts.

Safety Considerations

Aryl diazonium salts are high-energy compounds and can be explosive, especially in the solid, dry state.[7] It is imperative to handle these compounds with extreme care.

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

-

Avoid heating solid diazonium salts.

-

Prepare diazonium salt solutions at low temperatures (0-5 °C) whenever possible. [2]

-

Do not store large quantities of isolated diazonium salts. It is best to prepare them in situ for immediate use.

Conclusion

The solubility of 5-chloro-2-methoxybenzenediazonium salts is a critical parameter that dictates their utility in synthetic applications. This guide has provided a detailed framework for understanding and experimentally determining the solubility of these important chemical intermediates. By carefully considering the choice of counter-ion and solvent, and by employing the robust protocols outlined herein, researchers can optimize their reaction conditions, leading to improved yields and more efficient synthetic processes. The provided methodologies for quantitative analysis and the emphasis on safety will further empower scientists in their pursuit of novel chemical entities.

References

-

CK-12 Foundation. (2026, January 14). Diazonium Salts. [Link]

-

Schotten, C., et al. (2020, May 21). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Organic Process Research & Development. [Link]

-

Unknown. (2020, March 29). DIAZONIUM SALTS. [Link]

-

Browne, D. L., et al. (2020). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. White Rose Research Online. [Link]

-

Scholtz, C., et al. (2020). A concise, rapid and high yielding flow synthesis of aryldiazonium tetrafluoroborates. Arkivoc. [Link]

-

Supporting Information. Visible Light Photocatalytic Synthesis of Benzothiophenes. [Link]

-

Wikipedia. Benzenediazonium tetrafluoroborate. [Link]

-

PubChem. Benzenediazonium, 5-chloro-2-methoxy-, chloride (1:1). [Link]

-

U.S. Environmental Protection Agency. Benzenediazonium, 5-chloro-2-methoxy-, chloride (1:1) - Substance Details. [Link]

-

PubChem. Benzenediazonium, 5-chloro-2-methoxy-, chloride, compd. with zinc chloride (ZnCl2) (1:1:?). [Link]

-

Zalavadia, A. (2016, May 13). QUANTITATIVE ANALYSIS OF 5-CHLORO-2-METHOXY-N-[2-(4-SULFAMOYLPHENYL)ET. VCU Scholars Compass. [Link]

-

Supporting Information. Visible Light Photocatalytic Synthesis of Benzothiophenes. [Link]

-

ResearchGate. Figure 3: (a) UV-vis absorption spectra of precursor 5 and 1 in CH 2 Cl.... [Link]

-

Eurofins. (2018, February 19). ANALYTICAL METHOD SUMMARIES. [Link]

-

Accredia. ANALYTICAL QUALITY CONTROL. [Link]

-

Chemchart. 5-Chloro-2-methoxybenzenediazonium chloride (93-34-5). [Link]

-

PrepChem.com. Preparation of Benzenediazonium Tetrafluoroborate. [Link]

- Google Patents. US3965173A - Process for preparing p-(5-chloro-2-methoxy-benzamidoethyl)-benzene sulfonamide.

-

PubChem. Benzenediazonium, 5-chloro-2-methoxy-. [Link]

-

NextSDS. 5-chloro-2-methoxybenzenediazonium — Chemical Substance Information. [Link]

-

PubMed. (2023, August 30). Sublimation application of 5-chloro-2-mercaptobenzothiazole matrix for matrix-assisted laser desorption/ionization mass spectrometry imaging of mouse kidney. [Link]

-

Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

-

Fisher Scientific. Methyl 5-chloro-2-methoxybenzoate - SAFETY DATA SHEET. [Link]

Sources

- 1. Benzenediazonium, 5-chloro-2-methoxy-, chloride, compd. with zinc chloride (ZnCl2) (1:1:?) | C7H6Cl4N2OZn | CID 106388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CK12-Foundation [flexbooks.ck12.org]

- 3. Benzenediazonium tetrafluoroborate - Wikipedia [en.wikipedia.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. BENZENEDIAZONIUM,TETRAFLUOROBORATE | 369-57-3 [chemicalbook.com]

- 6. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

Electron-Withdrawing Effects on Diazonium Salt Reactivity: A Mechanistic Guide to Stability and Coupling Kinetics

Executive Summary

Arenediazonium salts ( Ar−N2+X− ) are highly versatile electrophilic intermediates critical to the synthesis of azo dyes, pigments, and targeted pharmaceuticals. The reactivity and handling safety of these compounds are fundamentally dictated by the electronic nature of the substituents on the aryl ring.

For researchers and process chemists, understanding the dualistic nature of electron-withdrawing groups (EWGs) is paramount: EWGs significantly accelerate the kinetics of azo coupling reactions while simultaneously decreasing the thermal stability of the diazonium salt. This whitepaper provides an in-depth mechanistic analysis of these phenomena, supported by kinetic data, thermodynamic stability metrics, and self-validating experimental protocols designed for rigorous laboratory application.

Mechanistic Foundations of Substituent Effects

The diazonium group ( −N2+ ) is one of the most powerful electron-withdrawing substituents known, exerting profound inductive (-I) and resonance (-M) effects[3]. When additional substituents are introduced to the aryl ring, they perturb the electronic distribution across the C−N bond and the terminal nitrogen ( Nβ ).

Impact on Azo Coupling Kinetics (Electrophilicity)

Azo coupling is a classic electrophilic aromatic substitution ( SEAr ) where the diazonium ion acts as the electrophile and an electron-rich arene (e.g., phenol, aniline) acts as the nucleophile [5].

-

The Causality of EWGs: Strongly electron-withdrawing groups (e.g., −NO2 , −CN , −CF3 ) in the ortho or para positions withdraw electron density from the diazonium moiety. This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the diazonium ion, making it highly susceptible to attack by the Highest Occupied Molecular Orbital (HOMO) of the coupling partner.

-

Kinetic Acceleration: The reaction follows a Hammett linear free-energy relationship with a large positive ρ value (typically +3.3 to +4.0 ), indicating that negative charge is developing in the transition state and is stabilized by EWGs[1].

Impact on Thermal Stability (Dediazoniation)

The thermal decomposition of arenediazonium salts typically proceeds via heterolytic cleavage (dediazoniation), expelling N2 gas to form a highly reactive aryl cation ( SN1 mechanism).

-

The Causality of Destabilization: The C−N bond relies on π -backdonation from the aryl ring to the empty π∗ orbital of the diazonium group. Electron-donating groups (EDGs) like −OCH3 or −N(CH3)2 strongly donate electrons, creating partial double-bond character ( Ar=N+=N− ) that fortifies the bond and increases thermal stability [4].

-

EWG-Induced Lability: EWGs cannot participate in this π -backdonation. Instead, they further deplete electron density from the C−N bond. Consequently, diazonium salts bearing strong EWGs (like 4-nitrobenzenediazonium) exhibit lower decomposition temperatures and higher explosive potential [2].

Quantitative Data: Kinetics and Thermodynamics

The divergent effects of EWGs on reactivity and stability are summarized in the tables below, providing a predictive framework for reagent selection.

Table 1: Substituent Effects on Azo Coupling Kinetics

Data reflects relative coupling rates with a standard activated pyrazolone derivative at 293 K [1].

| Substituent (Para) | Electronic Nature | Hammett σp | Relative Rate ( krel ) | Electrophilicity |

| −NO2 | Strong EWG | +0.78 | ∼10,000 | Extremely High |

| −Cl | Weak EWG | +0.23 | ∼15 | High |

| −H | Neutral | 0.00 | 1 (Baseline) | Moderate |

| −CH3 | Weak EDG | -0.17 | ∼0.1 | Low |

| −OCH3 | Strong EDG | -0.27 | ∼0.01 | Very Low |

Table 2: Thermal Stability of Arenediazonium Tetrafluoroborates

Thermal decomposition parameters obtained via Differential Scanning Calorimetry (DSC) [2, 4].

| Substituent (Para) | Onset Decomposition Temp ( Tdec ) | Enthalpy of Decomposition ( ΔH ) | Handling Safety |

| −NO2 (EWG) | 85 °C - 95 °C | High Exotherm ( >150 kJ/mol) | Shock-sensitive, requires strict cold chain |

| −H (Neutral) | 110 °C - 120 °C | Moderate Exotherm | Stable at RT for short periods |

| −OCH3 (EDG) | 140 °C - 150 °C | Lower Exotherm | Highly stable, safe for bulk storage |

Visualizing the Reaction Logic

To conceptualize the dual pathways, the following diagrams map the mechanistic interactions and the standard experimental workflow.

Mechanistic pathway of azo coupling vs. thermal degradation of EWG-diazonium salts.

Self-validating experimental workflow for diazonium synthesis and kinetic evaluation.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols incorporate internal validation steps to prevent false-positive kinetic readings caused by side reactions (e.g., nitrosation of the coupling partner by unreacted nitrous acid).

Protocol A: Synthesis of 4-Nitrobenzenediazonium Tetrafluoroborate

Rationale: The tetrafluoroborate ( BF4− ) counterion is chosen because it is non-nucleophilic and significantly enhances the solid-state stability of the diazonium salt compared to chloride ( Cl− ), mitigating the explosion risk associated with the −NO2 group [2].

-

Amine Solubilization: Suspend 10.0 mmol of 4-nitroaniline in 15 mL of 48% aqueous tetrafluoroboric acid ( HBF4 ). Stir vigorously and cool the flask in an ice-brine bath to 0 °C.

-

Nitrosyl Generation: Dissolve 10.5 mmol of sodium nitrite ( NaNO2 ) in 5 mL of cold distilled water.

-

Controlled Diazotization: Add the NaNO2 solution dropwise to the amine suspension over 20 minutes. Crucial: Maintain the internal temperature strictly below 5 °C to prevent the thermodynamically favored expulsion of N2 .

-

Validation (Nitrous Acid Check): After 15 minutes of post-addition stirring, spot the reaction mixture onto starch-iodide paper. An immediate blue-black color confirms the presence of excess HNO2 , validating complete amine conversion.

-

Quenching: Add solid sulfamic acid ( NH2SO3H ) in 50 mg increments until the starch-iodide test is negative. Causality: This destroys residual HNO2 , preventing it from acting as a competing electrophile during subsequent coupling assays.

-

Isolation: Filter the precipitated 4-nitrobenzenediazonium tetrafluoroborate using a cold Büchner funnel. Wash sequentially with ice-cold 5% HBF4 , cold ethanol, and cold diethyl ether. Store in a desiccator at -20 °C.

Protocol B: Kinetic Assay of Azo Coupling

Rationale: UV-Vis spectrophotometry allows for real-time monitoring of the highly conjugated azo product formation.

-

Reagent Preparation: Prepare a 0.1 mM solution of the coupling partner (e.g., 2-naphthol) in a 0.1 M sodium borate buffer (pH 9.0). Causality: Basic pH deprotonates the phenol to a phenoxide ion, raising its HOMO energy and maximizing nucleophilicity.

-

Baseline Establishment: Blank the UV-Vis spectrophotometer with the buffered naphthol solution at the expected λmax of the azo dye (typically 450-500 nm).

-

Reaction Initiation: Rapidly inject 100 μ L of a freshly prepared 10 mM cold aqueous solution of 4-nitrobenzenediazonium tetrafluoroborate into 3.0 mL of the coupling partner solution in a quartz cuvette.

-

Data Acquisition: Record absorbance at λmax every 0.5 seconds for 60 seconds.

-

Kinetic Extraction: Plot ln(A∞−At) versus time to extract the pseudo-first-order rate constant ( kobs ). Compare this value against a baseline assay using unsubstituted benzenediazonium tetrafluoroborate to quantify the EWG acceleration effect.

References

-

Baldea, I., Ghirisan, A., & Panea, I. "Kinetic studies of the azo coupling reaction between 1-(4-hydroxy-6-methylpyrimidin-2-yl)-3-methylpyrazolin-5-one and substituted benzenediazonium salts." Journal of the Chemical Society, Perkin Transactions 2, 1992.[Link]

-

Filimonov, V. D., et al. "First Study of the Thermal and Storage Stability of Arenediazonium Triflates Comparing to 4-Nitrobenzenediazonium Tosylate and Tetrafluoroborate by Calorimetric Methods." Organic Process Research & Development, 2019.[Link]

-

Wikipedia Contributors. "Diazonium compound." Wikipedia, The Free Encyclopedia. [Link]

-

Patterson, E., et al. "Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes." White Rose Research Online, 2021.[Link]

-

Vollhardt, K. P. C., & Schore, N. E. "Electrophilic Substitution with Arenediazonium Salts: Diazo Coupling." Chemistry LibreTexts.[Link]

Advanced Synthesis and Application of Azo Dyes Utilizing 5-Chloro-2-methoxybenzenediazonium (Fast Red RC Base)

Mechanistic Overview & Chemical Rationale

Azo dyes represent one of the most versatile classes of colorants in industrial manufacturing, textile dyeing, and biochemical diagnostics. At the core of many vibrant red and gold azo dyes is the highly reactive electrophile 5-chloro-2-methoxybenzenediazonium , commercially recognized as Fast Red RC Base 1.

The specific substitution pattern of this molecule dictates its kinetic behavior: the electron-withdrawing chlorine atom at the 5-position increases the electrophilicity of the diazonium group, while the electron-donating methoxy group at the 2-position provides necessary resonance stabilization. This balance enables rapid, high-yield electrophilic aromatic substitution (coupling) with activated aromatic rings—such as naphthols—to yield highly stable, insoluble azo precipitates exhibiting a strong bathochromic shift 2.

Because naked diazonium salts are thermally labile and prone to explosive nitrogen evolution, Fast Red RC is typically stabilized and supplied as a zinc chloride double salt ( C7H6ClN2O⋅0.5ZnCl2 ) 3. This guide provides drug development professionals and synthetic chemists with field-proven, self-validating protocols for both the de novo synthesis of the diazonium intermediate and its subsequent coupling reactions.

Table 1: Physicochemical Profiling of Fast Red RC Salt

| Parameter | Specification / Characteristic | Mechanistic Implication |

| Chemical Formula | C7H6ClN2O⋅0.5ZnCl2 | The zinc chloride complex prevents spontaneous degradation into phenols, allowing for long-term storage 3. |

| Appearance | Light yellow to yellow powder | Darkening indicates photolytic or thermal decomposition (loss of N2 ). |

| Optimal Coupling pH | 8.0 – 9.0 | Ensures the coupling component (e.g., naphthol) is in its highly nucleophilic phenoxide/naphthoxide state 4. |

| Solubility | Soluble in water/buffers | Chloride ions contribute to the ionic nature, ensuring rapid dissolution in aqueous reaction media. |

Reaction Workflow & Pathway

Reaction pathway of 5-chloro-2-methoxybenzenediazonium from diazotization to azo coupling.

Experimental Protocols

Protocol 1: De Novo Diazotization of 5-Chloro-2-methoxyaniline

For researchers synthesizing the reactive diazonium base in-house prior to immediate coupling.

Causality Focus: Diazotization is a highly exothermic process. Strict temperature control (<5°C) is non-negotiable. At elevated temperatures, the generated nitrous acid ( HNO2 ) decomposes into nitric oxide and nitrogen dioxide, and the diazonium salt rapidly hydrolyzes into a phenol, destroying the yield 4.

-

Acidification: Suspend 10.0 g of 5-chloro-2-methoxyaniline in 50 mL of distilled water. Slowly add 15 mL of concentrated Hydrochloric Acid (37%).

-

Mechanism: The poorly soluble amine is protonated to form a highly soluble hydrochloride salt. Excess acid prevents the formation of unreactive diazoamino compounds.

-

-

Thermal Equilibration: Transfer the flask to an ice-salt bath and cool the solution to 0–2°C under continuous magnetic stirring.

-

Nitrosation: Dissolve 4.5 g of Sodium Nitrite ( NaNO2 ) in 15 mL of cold water. Add this solution dropwise to the amine mixture over 30 minutes. Maintain the temperature strictly below 5°C.

-

Quenching: Stir for an additional 20 minutes. Add 0.5 g of Sulfamic Acid.

-

Mechanism: Excess nitrous acid will cause deleterious side reactions (nitrosation of the coupling component) in the next step. Sulfamic acid scavenges residual HNO2 , converting it harmlessly to nitrogen gas and sulfuric acid 4.

-

Validation Checkpoint: Perform a spot test on starch-iodide paper. Before sulfamic acid addition, the paper should turn immediately blue-black (confirming excess HNO2 ). After quenching, the test must be negative (no color change).

Protocol 2: Azo Coupling Reaction (Synthesis of Fast Red Dye)

Utilizing commercial Fast Red RC Salt (ZnCl2 complex) or the product from Protocol 1.

Causality Focus: The coupling component (e.g., Naphthol AS) must be electronically activated. Dissolution in an alkaline medium generates the naphthoxide anion. The negative charge on the oxygen strongly donates electron density into the aromatic ring via resonance, making the ortho position highly nucleophilic for the incoming diazonium electrophile 4.

-

Coupler Activation: Dissolve 1.0 equivalent of Naphthol AS in a 10% NaOH solution. Stir until completely dissolved, then dilute with a 0.1 M Sodium Acetate buffer to stabilize the pH around 8.5.

-

Diazonium Preparation: If using commercial Fast Red RC Salt, dissolve 1.05 equivalents in cold distilled water (0–5°C) immediately before use.

-

Electrophilic Substitution: Add the cold diazonium solution dropwise to the alkaline naphthol solution under vigorous stirring.

-

Mechanism: The pH must be maintained between 8.0 and 9.0. If the pH drops below 7, the naphthoxide protonates back to naphthol, losing nucleophilicity. If the pH exceeds 10, the diazonium ion reacts with OH− to form an unreactive diazotate.

-

-

Isolation: A vibrant red precipitate will form instantaneously. Stir for 1 hour at room temperature to ensure complete coupling. Filter the insoluble azo dye under vacuum, wash with cold water, and dry desiccated.

Protocol 3: In Situ Chromogenic Detection for Immunohistochemistry (IHC)

Fast Red RC is widely utilized in multiplexed hybridization and immunohistochemical assays to detect Alkaline Phosphatase (AP) activity, yielding a highly localized red/gold precipitate 5.

-

Buffer Preparation: Prepare a Tris-HCl detection buffer (100 mM Tris, 100 mM NaCl, 50 mM MgCl2 , pH 8.2).

-

Substrate Formulation: Dissolve 1 mg/mL of Naphthol AS-MX phosphate and 1 mg/mL of Fast Red RC Salt in the detection buffer. Note: Filter the solution through a 0.22 µm syringe filter to remove any pre-formed precipitate.

-

Enzymatic Cleavage & Coupling: Apply 100 µL of the substrate solution to the tissue section.

-

Mechanism: Tissue-bound AP cleaves the phosphate group from Naphthol AS-MX phosphate. The liberated, unmasked naphthol immediately undergoes azo coupling with the Fast Red RC salt present in the buffer. Because the resulting azo dye is highly hydrophobic, it precipitates exactly at the site of enzyme activity, preventing diffusion artifacts 5.

-

-

Incubation: Incubate for 10–20 minutes at room temperature in a humidity chamber, monitoring color development under a brightfield microscope. Wash thoroughly with deionized water to stop the reaction.

Self-Validating Quality Control & Troubleshooting

| Potential Failure Mode | Visual Indicator | Mechanistic Cause & Corrective Action |

| Incomplete Diazotization | Cloudy, turbid solution during Protocol 1. | Cause: Unreacted amine due to insufficient HCl. Action: Ensure the amine is fully solubilized as a hydrochloride salt before adding NaNO2 . |

| Low Azo Dye Yield | Weak color formation; excessive foaming. | Cause: Diazonium decomposition (thermal) or unquenched HNO2 causing side reactions. Action: Maintain strict <5°C temperatures. Ensure sulfamic acid quenching is validated via starch-iodide paper. |

| No Precipitate in IHC | Tissue remains unstained. | Cause: Fast Red RC salt degraded during storage, or AP enzyme was denatured. Action: Test the Fast Red RC salt by manually adding a drop of Naphthol AS (dissolved in NaOH); if it does not instantly turn red, replace the diazonium salt 1. |

| High Background in IHC | Non-specific red staining across the entire slide. | Cause: Spontaneous degradation of Naphthol AS-MX phosphate or non-specific binding of the diazonium salt. Action: Prepare the working chromogen solution fresh immediately before use and filter it. |

References

- EP1668082B1 - Laked azo red pigment and processes for preparation and use. Google Patents.

- CAS 68025-25-2: Benzenediazonium, 5-chloro-2-methoxy-, chloride, complexed with zinc chloride. CymitQuimica.

- WO2012024185A1 - Substrates for chromogenic detection and methods of use in detection assays and kits. Google Patents.

- Fast Red RC Salt. Chem-Impex.

- US20080145949A1 - Indicator immobilization on assay devices. Google Patents.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. US20080145949A1 - Indicator immobilization on assay devices - Google Patents [patents.google.com]

- 3. CAS 68025-25-2: Benzenediazonium, 5-chloro-2-methoxy-, chl… [cymitquimica.com]

- 4. EP1668082B1 - Laked azo red pigment and processes for preparation and use - Google Patents [patents.google.com]

- 5. WO2012024185A1 - Substrates for chromogenic detection and methods of use in detection assays and kits - Google Patents [patents.google.com]

Application Notes: The Use of Fast Red RC Salt in Immunohistochemistry

I. Introduction: The Role of Fast Red in Chromogenic Detection

In the field of immunohistochemistry (IHC), the visualization of antigen-antibody complexes is paramount. While numerous detection methods exist, chromogenic detection, which deposits a colored precipitate at the site of the target antigen, remains a cornerstone for its robustness and compatibility with standard brightfield microscopy. Fast Red is a widely utilized chromogen that, in the presence of the enzyme alkaline phosphatase (AP), produces a vibrant, red-to-fuchsin-colored precipitate.[1]

This application note serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the principles and practical applications of Fast Red RC salt in IHC. We will delve into the underlying chemical mechanism, provide a detailed and validated protocol, and offer field-proven insights into optimization and troubleshooting.

Why Choose an Alkaline Phosphatase System?

The choice between an alkaline phosphatase (AP) or a horseradish peroxidase (HRP) based system is a critical decision in assay design. AP systems, which utilize chromogens like Fast Red, offer distinct advantages in specific contexts:

-

High Endogenous Peroxidase Activity: Tissues such as the kidney, liver, and those rich in red blood cells contain endogenous peroxidases that can react with HRP substrates like DAB, leading to non-specific background staining.[2] While blocking steps can mitigate this, using an AP-based system provides a more direct solution.

-

Avoiding Pigment-Related Artifacts: The brown precipitate of DAB can be difficult to distinguish from endogenous brown pigments like melanin (found in skin and eye tissue) or lipofuscin (in aging cells). The bright red color of Fast Red provides a stark, unambiguous contrast in these tissues.[3]

-

Multiplexing Capabilities: The distinct red color of Fast Red is ideal for multi-color IHC, allowing for the simultaneous visualization of different antigens when paired with other chromogens like the brown from DAB or blue from a different AP substrate system (e.g., BCIP/NBT).[3]

II. The Chemical Principle of Fast Red Staining

The generation of the colored precipitate is a two-step enzymatic and chemical reaction. Understanding this mechanism is key to optimizing the protocol and troubleshooting potential issues. The process relies on two primary components provided in most kits: a substrate (a Naphthol-AS derivative) and the Fast Red diazonium salt.

-

Enzymatic Cleavage: The process begins when the AP enzyme, conjugated to a secondary antibody, encounters its substrate, typically a Naphthol AS phosphate derivative (e.g., Naphthol AS-MX phosphate). AP catalyzes the hydrolysis of the phosphate group from the substrate.[4][5] This reaction releases a soluble, reactive naphthol intermediate. This enzymatic step is most efficient in an alkaline environment, typically between pH 8.0 and 10.0.[6]

-

Azo Coupling Reaction: The newly formed, electron-rich naphthol intermediate immediately undergoes an azo coupling reaction with the diazonium salt (Fast Red RC) present in the solution. This reaction forms a large, insoluble, and brightly colored azo dye molecule that precipitates directly at the site of enzymatic activity.[4][7]

Diagram of the Fast Red Reaction Mechanism

Caption: The two-step reaction mechanism of Fast Red chromogenic staining.

III. Comprehensive Protocol for Fast Red Staining

This protocol provides a robust framework for staining formalin-fixed, paraffin-embedded (FFPE) tissue sections. Optimization of incubation times and antibody concentrations is recommended for specific applications.

A. Reagent Preparation & Stability

-

Wash Buffer (TBS): Use Tris-Buffered Saline (e.g., 0.05 M Tris, 0.15 M NaCl, pH 7.6). Crucial Note: Avoid Phosphate-Buffered Saline (PBS), as phosphate ions inhibit alkaline phosphatase activity.[8][9]

-

Fast Red Working Solution: This solution is highly unstable and must be prepared fresh immediately before use (within 30-60 minutes).[10] Diazonium salts are susceptible to decomposition in aqueous solutions, leading to a loss of reactivity.[11] Prepare according to the manufacturer's instructions, which typically involves dissolving a Fast Red tablet or combining two liquid components. Protect from light.

B. Step-by-Step Staining Procedure

-

Deparaffinization and Rehydration:

-

Immerse slides in two changes of xylene for 5 minutes each.

-

Rehydrate through graded alcohols: two changes of 100% ethanol for 3 minutes each, followed by 95% and 70% ethanol for 3 minutes each.

-

Rinse thoroughly in deionized water.

-

-

Antigen Retrieval (If Required):

-

Perform Heat-Induced Epitope Retrieval (HIER) based on the primary antibody's requirements (e.g., using Citrate Buffer pH 6.0 or Tris-EDTA pH 9.0).

-

Allow slides to cool at room temperature for at least 20 minutes.

-

Rinse slides in TBS wash buffer.

-

-

Blocking Endogenous Alkaline Phosphatase (Critical Step):

-

Endogenous AP activity is present in many tissues and can cause significant background.[12]

-

The most common method is to add an inhibitor, such as Levamisole , directly to the Fast Red working solution.[13][14] Many commercial kits already include it in their buffer tablets or solutions. If it's not included, add it to the final working solution to a final concentration of approximately 1 mM.[13]

-

Causality: Levamisole effectively inhibits most forms of endogenous AP but does not affect the intestinal isoenzyme used for antibody conjugation.[14]

-

-

Protein Blocking:

-

Incubate sections with a protein-blocking agent (e.g., 5% normal serum from the same species as the secondary antibody) for 30-60 minutes in a humidified chamber to prevent non-specific antibody binding.

-

-

Primary Antibody Incubation:

-

Drain the blocking serum (do not rinse).

-

Incubate sections with the primary antibody diluted to its optimal concentration. Incubation can range from 1 hour at room temperature to overnight at 4°C for enhanced signal.

-

-

Washing:

-

Rinse sections thoroughly with TBS wash buffer (3 changes, 5 minutes each).

-

-

Secondary Antibody & Detection:

-

Incubate sections with the AP-conjugated secondary antibody according to the manufacturer's recommended dilution and time.

-

Rinse sections thoroughly with TBS wash buffer (3 changes, 5 minutes each).

-

-

Chromogen Development:

-

Apply the freshly prepared Fast Red working solution to the tissue sections, ensuring complete coverage.

-

Incubate at room temperature for 10-20 minutes. Monitor color development under a microscope. The reaction should be stopped when a strong positive signal is observed with minimal background.

-

Stop the reaction by rinsing thoroughly with deionized water.

-

-

Counterstaining:

-

Apply a hematoxylin counterstain (e.g., Mayer's Hematoxylin) for 1-2 minutes. Use a formulation compatible with aqueous mounting.

-

"Blue" the hematoxylin by rinsing gently in tap water or a bluing reagent.

-

Rinse with deionized water.

-

-

Mounting (Critical Step):

-

DO NOT DEHYDRATE through alcohols and xylene. The red precipitate formed by traditional Fast Red is soluble in organic solvents and will dissolve, causing the signal to fade or disappear completely.[3]

-

Carefully wipe excess water from the slide and apply a few drops of an aqueous mounting medium .[15]

-

Gently apply a coverslip, avoiding air bubbles. Allow to dry.

-

Workflow for Fast Red Immunohistochemistry

Caption: A step-by-step workflow for the Fast Red IHC protocol.

IV. Data Interpretation and Characteristics

| Characteristic | Description | Causality & Notes |

| Color | Bright Red / Fuchsin | The final color is characteristic of the azo dye formed by the specific Naphthol and diazonium salt used. |

| Solubility | Soluble in alcohol and organic solvents (e.g., xylene). | The molecular structure of the standard Fast Red precipitate lacks the properties to remain stable in non-polar solvents. This necessitates the use of aqueous mounting media.[3] Note: Some newer commercial formulations are designed to be "permanent" and solvent-resistant. Always verify with the manufacturer. |

| Fluorescence | The precipitate exhibits fluorescence. | The azo dye product has fluorescent properties. It can be excited in the green-yellow range (~500-540 nm) and emits in the orange-red range (~560 nm).[16][17] This allows for visualization with fluorescence microscopy, providing an alternative imaging modality. |

| Signal Stability | Prone to fading over time, especially with light exposure. | Photobleaching can affect the azo dye. Storing slides in a dark, cool environment (e.g., a slide box at 4°C) is recommended for long-term preservation.[18] |

V. Troubleshooting Common Issues

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Weak or No Staining | 1. Inactive Reagents: Primary/secondary antibody issue; improperly prepared or old Fast Red solution. | • Titrate primary antibody to find optimal concentration. • Always prepare Fast Red working solution immediately before use.[10] |

| 2. Inhibition of AP Enzyme: Use of PBS instead of TBS; chelating agents (EDTA) in buffers. | • Strictly use TBS for all wash steps and antibody dilutions. Phosphate ions inhibit AP.[8] | |

| 3. Insufficient Incubation: Antibody or chromogen incubation times are too short. | • Increase incubation times. Consider an overnight primary antibody incubation at 4°C. | |

| High Background | 1. Endogenous AP Activity: Natural enzyme in the tissue is reacting with the substrate. | • Ensure Levamisole is included in your Fast Red working solution to inhibit endogenous AP.[12][13] |

| 2. Non-specific Antibody Binding: Primary or secondary antibody concentration is too high; insufficient protein blocking. | • Titrate antibodies to improve signal-to-noise ratio. • Increase protein blocking time or use serum from the secondary antibody host species. | |

| 3. Over-development: Chromogen incubation was too long. | • Monitor color development under a microscope and stop the reaction earlier. | |

| 4. Tissue Drying: Sections dried out at any stage of the protocol. | • Use a humidified chamber for all incubation steps. Never let the tissue dry. | |

| Precipitate in Solution | 1. Poor Reagent Quality/Dissolution: Fast Red tablet did not dissolve completely. | • Ensure the tablet is fully dissolved before applying to the slide. Filtering the working solution through a 0.22 µm filter can help.[19] |

| 2. Temperature Fluctuations: Preparing solutions with cold buffers. | • Allow all reagents to come to room temperature before mixing the final working solution. | |

| Signal Fading After Mounting | 1. Incorrect Mounting Medium: Use of an organic/permanent mounting medium. | • This is the most common cause. Strip coverslip (if possible) and re-mount using an aqueous mounting medium. For all new experiments, ensure an aqueous medium is used.[3][18] |

| 2. Photobleaching: Slides exposed to intense light for prolonged periods. | • Minimize exposure to microscope light. Store slides in the dark at 4°C. |

VI. References

-

NPTEL. (n.d.). Lecture 16 Aromatic Diazonium Salts. Retrieved from [Link]

-

CliniSciences. (n.d.). AP Chromogen for IHC - Fast Red. Retrieved from [Link]

-

Biomeda Corp. (n.d.). Fast Red Tablets. Retrieved from [Link]

-

Speel, E. J., et al. (1992). A novel fluorescence detection method for in situ hybridization, based on the alkaline phosphatase-fast red reaction. Journal of Histochemistry & Cytochemistry, 40(9), 1299-1311.

-

Invitrogen. (n.d.). 00-2205 6 mL Levamisole Solution (20x). Retrieved from [Link]

-

DeTar, D. F., & Ballentine, A. R. (1956). The Mechanisms of Diazonium Salt Reactions. II. A Redetermination of the Rates of the Thermal Decomposition of Six Diazonium Salts in Aqueous Solution. Journal of the American Chemical Society, 78(16), 3916–3920.

-

CliniSciences. (n.d.). IHC buffers - Quenching - AP. Retrieved from [Link]

-

Biocompare. (n.d.). Fast Red. Retrieved from [Link]

-

Ponder, B. A., & Wilkinson, M. M. (1981). Inhibition of endogenous tissue alkaline phosphatase with the use of alkaline phosphatase conjugates in immunohistochemistry. Journal of Histochemistry & Cytochemistry, 29(8), 981-984.

-

El-Shekeil, A., et al. (2000). Novel reactions of aryldiazonium salts. A method for the generation of electrophiles. ARKIVOC, 2000(ii), 181-185.

-

M-CSA. (n.d.). Alkaline phosphatase. Retrieved from [Link]

-

DeTar, D. F., & Turetzky, M. N. (1956). The Mechanism of Diazonium Salt Reactions. III. The Kinetics of the Thermal Decomposition of α- and β-Naphthalenediazonium Fluoborates in Aqueous Solution. Journal of the American Chemical Society, 78(16), 3921–3924.

-

Carnegie Mellon University. (2023, September 15). pH9 vs pH10: Battle of the Bases for Alkaline Phosphatase. Retrieved from [Link]

-

IHC World. (2024, January 20). IHC Washing Buffer - Tris-HCl Buffer. Retrieved from [Link]

-

Fuhs, S. R., & Hunter, T. (2017). Immunohistochemistry (IHC): Chromogenic Detection of 3-Phosphohistidine Proteins in Formaldehyde-Fixed, Frozen Mouse Liver Tissue Sections. Methods in Molecular Biology, 1555, 131–142.

-